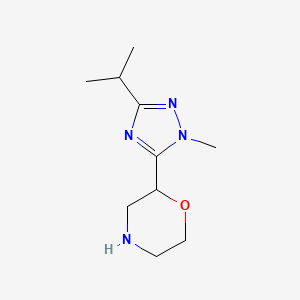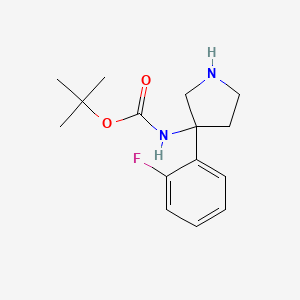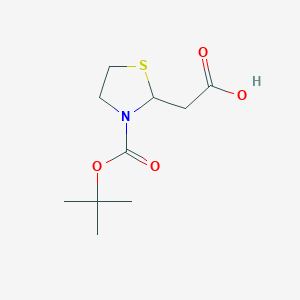
1-(3-(1h-Imidazol-1-yl)propyl)-4-bromo-1h-pyrazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(1H-Imidazol-1-yl)propyl)-4-bromo-1H-pyrazol-3-amine is a compound that features both imidazole and pyrazole rings, which are known for their significant roles in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(1H-Imidazol-1-yl)propyl)-4-bromo-1H-pyrazol-3-amine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal, ammonia, and formaldehyde.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with 1,3-diketones.
Coupling Reaction: The final step involves coupling the imidazole and pyrazole rings through a propyl linker, which can be achieved using various coupling reagents and conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity through purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
1-(3-(1H-Imidazol-1-yl)propyl)-4-bromo-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form corresponding amines or alcohols.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki, Heck, or Sonogashira couplings to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of substituted imidazole-pyrazole derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of corresponding amines or alcohols.
科学的研究の応用
1-(3-(1H-Imidazol-1-yl)propyl)-4-bromo-1H-pyrazol-3-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antifungal, or antibacterial activities.
Biological Studies: The compound can be used to study enzyme inhibition, receptor binding, and other biological interactions.
Material Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.
Chemical Biology: The compound can be used as a probe to study biological pathways and mechanisms.
作用機序
The mechanism of action of 1-(3-(1H-Imidazol-1-yl)propyl)-4-bromo-1H-pyrazol-3-amine depends on its specific application. In medicinal chemistry, it may act by:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Binding: Interacting with specific receptors to modulate their activity.
DNA Intercalation: Inserting itself between DNA bases, disrupting DNA replication and transcription.
類似化合物との比較
Similar Compounds
1-(3-(1H-Imidazol-1-yl)propyl)-4-chloro-1H-pyrazol-3-amine: Similar structure but with a chlorine atom instead of bromine.
1-(3-(1H-Imidazol-1-yl)propyl)-4-fluoro-1H-pyrazol-3-amine: Similar structure but with a fluorine atom instead of bromine.
1-(3-(1H-Imidazol-1-yl)propyl)-4-iodo-1H-pyrazol-3-amine: Similar structure but with an iodine atom instead of bromine.
Uniqueness
1-(3-(1H-Imidazol-1-yl)propyl)-4-bromo-1H-pyrazol-3-amine is unique due to the presence of the bromine atom, which can participate in specific chemical reactions and interactions that other halogens may not. The combination of imidazole and pyrazole rings also provides a versatile scaffold for further functionalization and application in various fields.
特性
分子式 |
C9H12BrN5 |
|---|---|
分子量 |
270.13 g/mol |
IUPAC名 |
4-bromo-1-(3-imidazol-1-ylpropyl)pyrazol-3-amine |
InChI |
InChI=1S/C9H12BrN5/c10-8-6-15(13-9(8)11)4-1-3-14-5-2-12-7-14/h2,5-7H,1,3-4H2,(H2,11,13) |
InChIキー |
DFLQTYGIURDFGE-UHFFFAOYSA-N |
正規SMILES |
C1=CN(C=N1)CCCN2C=C(C(=N2)N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















